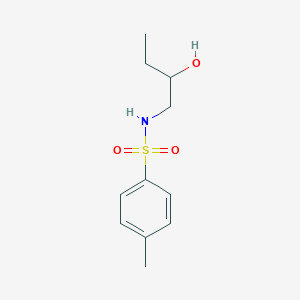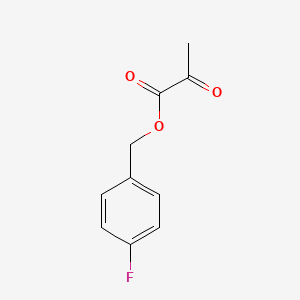
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is an organic compound with a complex structure It contains multiple functional groups, including an ester, a hydroxyl group, and a triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-5,5-dimethyl-6,7-octadien-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of amides or esters
Applications De Recherche Scientifique
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-non-2-ynoic acid, ethyl ester
- 5,6-Octadien-3-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
Uniqueness
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds
Propriétés
Numéro CAS |
851191-85-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
InChI |
InChI=1S/C12H16O3/c1-5-9-12(3,4)10(13)7-8-11(14)15-6-2/h9-10,13H,1,6H2,2-4H3 |
Clé InChI |
GDXWSUQDKOWDAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC(C(C)(C)C=C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


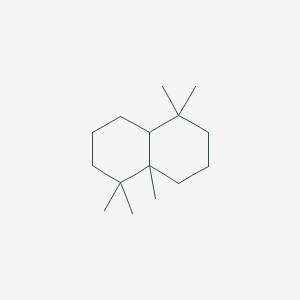
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)



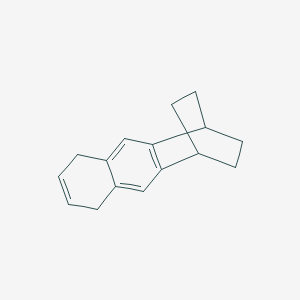


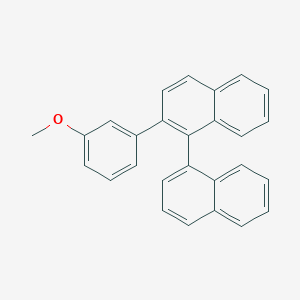
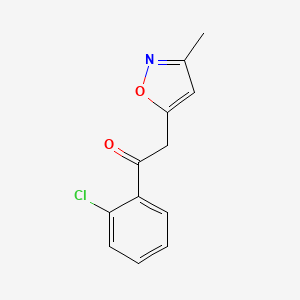
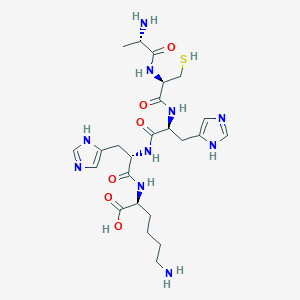
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
